Cas no 59401-82-0 (1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde)

1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a versatile heterocyclic aldehyde featuring a phenyl-substituted triazole core. Its structure combines the reactivity of an aldehyde group with the stability and functional diversity of the 1,2,3-triazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is particularly useful in click chemistry, where it serves as a precursor for triazole-based scaffolds. Its electron-rich aromatic system enhances reactivity in condensation and nucleophilic addition reactions, facilitating the synthesis of complex heterocycles. The product is characterized by high purity and consistent performance, ensuring reliable results in research and industrial applications.
1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde structure
59401-82-0 structure
Product Name:1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde
CAS No:59401-82-0
MF:C9H7N3O
MW:173.171381235123
CID:2111904
PubChem ID:14872473
Update Time:2025-05-27

1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-1H-1,2,3-Triazole-5-carboxaldehyde
    • 1-phenyl-1H-1,2,3-triazole-5-carbaldehyde
    • 1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde
    • Inchi: 1S/C9H7N3O/c13-7-9-6-10-11-12(9)8-4-2-1-3-5-8/h1-7H
    • InChI Key: FKFQSZNUUBKDNS-UHFFFAOYSA-N
    • SMILES: O=CC1=CN=NN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 173.058911855g/mol
  • Monoisotopic Mass: 173.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.8
  • XLogP3: 1.1

1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde Pricemore >>

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Additional information on 1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde

Recent Advances in the Application of 1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde (CAS: 59401-82-0) in Chemical Biology and Pharmaceutical Research

1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde (CAS: 59401-82-0) has emerged as a versatile scaffold in medicinal chemistry and chemical biology due to its unique structural features and reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the development of enzyme inhibitors and antimicrobial agents. The presence of both the triazole ring and aldehyde functionality allows for diverse chemical modifications, making it an attractive building block for drug discovery programs.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde as a precursor for the development of novel acetylcholinesterase inhibitors. Researchers successfully synthesized a series of derivatives through click chemistry approaches, with several compounds showing promising activity against Alzheimer's disease-related targets. The aldehyde group proved particularly valuable for subsequent Schiff base formation, enabling the creation of structurally diverse compounds with improved blood-brain barrier penetration.

In antimicrobial research, a team at the University of Cambridge reported in ACS Infectious Diseases (2024) the application of this compound in developing new antifungal agents. By conjugating the triazole-carbaldehyde scaffold with various heterocyclic amines, they obtained compounds with potent activity against Candida albicans, including drug-resistant strains. The study emphasized the importance of the aldehyde group for forming imine linkages that enhanced target binding affinity while maintaining favorable pharmacokinetic properties.

Recent advances in synthetic methodologies have also expanded the utility of 59401-82-0. A Nature Communications paper (2023) described a novel photocatalytic approach for the late-stage functionalization of the triazole ring, enabling direct C-H activation without protecting the aldehyde group. This breakthrough significantly simplifies the synthetic routes for creating diverse libraries of bioactive compounds based on this scaffold.

From a mechanistic perspective, computational studies published in RSC Medicinal Chemistry (2024) have provided new insights into the molecular interactions of triazole-carbaldehyde derivatives with biological targets. Molecular docking simulations revealed that the planar triazole ring facilitates π-π stacking interactions with aromatic amino acid residues, while the aldehyde group participates in hydrogen bonding networks critical for target engagement.

The pharmaceutical industry has shown increasing interest in this compound, with several patent applications filed in 2023-2024 for its use in developing kinase inhibitors and antiviral agents. Particularly noteworthy is its application in PROTAC (proteolysis targeting chimera) technology, where the aldehyde group serves as a convenient handle for linker attachment to E3 ligase binders.

Future research directions are likely to focus on expanding the therapeutic applications of 1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde derivatives, particularly in targeted protein degradation and antibiotic development. The compound's versatility and the recent methodological advances in its functionalization position it as a valuable tool for addressing current challenges in drug discovery and chemical biology.

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